Potential MELK Kinase Inhibition
The compound falls within the broad Markush structure of US Patent 9,120,749 B2, which claims quinoline derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK) [1]. The patent reports MELK inhibitory activity for exemplified compounds, with one representative quinoline derivative (Example 1-203) exhibiting an IC50 value of 0.032 µM in a MELK kinase assay [1]. However, this specific compound (4-ethoxy-2-(4-methylphenyl)quinolin-6-amine) was not explicitly synthesized or tested in the patent; therefore, any activity claim for this exact compound remains a class-level inference only [1].
| Evidence Dimension | MELK Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available / Not reported |
| Comparator Or Baseline | Representative patent example 1-203: IC50 = 0.032 µM |
| Quantified Difference | Not calculable |
| Conditions | In vitro kinase activity assay using recombinant MELK protein |
Why This Matters
This establishes the compound's potential relevance to MELK-driven research, but users must generate primary activity data for this specific analog before making comparative procurement decisions.
- [1] Matsuo, Y., et al. (2011). Quinoline derivatives and MELK inhibitors containing the same. U.S. Patent No. US9120749B2. U.S. Patent and Trademark Office. View Source
